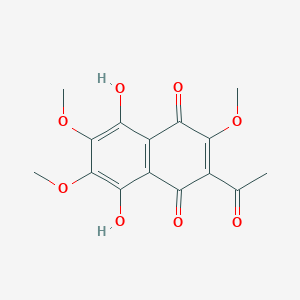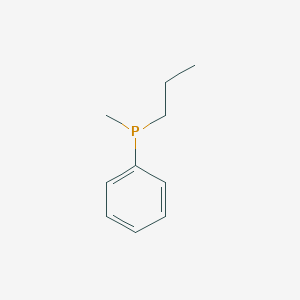
(+)-Methylphenylpropylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Methylphenylpropylphosphine (MPPP) is an organophosphorus compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of (+)-Methylphenylpropylphosphine is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. (+)-Methylphenylpropylphosphine has also been found to interact with other proteins, such as tubulin, which is involved in the formation of microtubules. The exact mechanism by which (+)-Methylphenylpropylphosphine interacts with these proteins is still being investigated.
Biochemische Und Physiologische Effekte
(+)-Methylphenylpropylphosphine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. Studies have also shown that (+)-Methylphenylpropylphosphine can alter the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, (+)-Methylphenylpropylphosphine has been found to affect the function of microtubules, which are involved in a range of cellular processes, including cell division and intracellular transport.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (+)-Methylphenylpropylphosphine in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool for investigating the role of this enzyme in various biological processes. (+)-Methylphenylpropylphosphine has also been found to bind to muscarinic acetylcholine receptors, which can provide insights into the function of these receptors. However, one limitation of using (+)-Methylphenylpropylphosphine in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving (+)-Methylphenylpropylphosphine. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (+)-Methylphenylpropylphosphine has also been found to interact with tubulin, which could provide insights into the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of (+)-Methylphenylpropylphosphine and its potential interactions with other proteins and enzymes.
Synthesemethoden
(+)-Methylphenylpropylphosphine can be synthesized using a variety of methods, including the reaction of 1-phenyl-2-propanone with methylphosphonic dichloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenyl-2-propanol with methylphosphonic acid chloride in the presence of a base, such as sodium carbonate. The resulting product is purified using column chromatography to obtain pure (+)-Methylphenylpropylphosphine.
Wissenschaftliche Forschungsanwendungen
(+)-Methylphenylpropylphosphine has been used in a variety of scientific research applications, including the investigation of enzyme inhibition, receptor binding, and drug metabolism. Studies have shown that (+)-Methylphenylpropylphosphine can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. (+)-Methylphenylpropylphosphine has also been found to bind to the muscarinic acetylcholine receptor, which is involved in a range of physiological processes, including the regulation of heart rate and smooth muscle contraction. Additionally, (+)-Methylphenylpropylphosphine has been used as a substrate in drug metabolism studies, where it is used to investigate the activity of cytochrome P450 enzymes.
Eigenschaften
CAS-Nummer |
13153-89-4 |
|---|---|
Produktname |
(+)-Methylphenylpropylphosphine |
Molekularformel |
C10H15P |
Molekulargewicht |
166.2 g/mol |
IUPAC-Name |
methyl-phenyl-propylphosphane |
InChI |
InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
UMLJLONQGFCDLO-UHFFFAOYSA-N |
SMILES |
CCCP(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCP(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



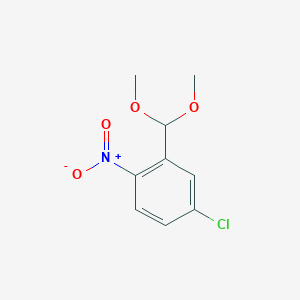
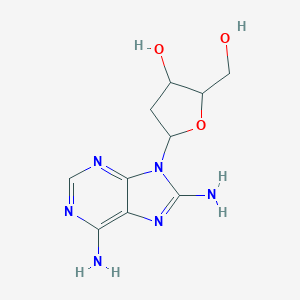
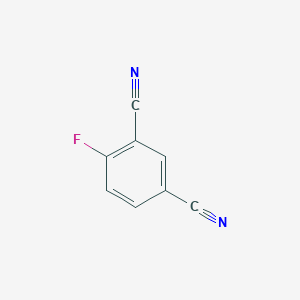
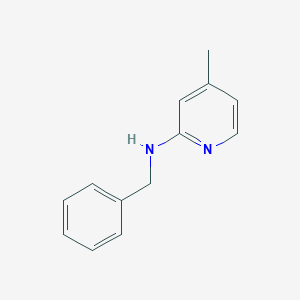
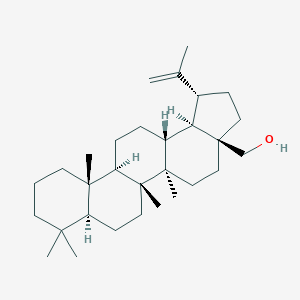
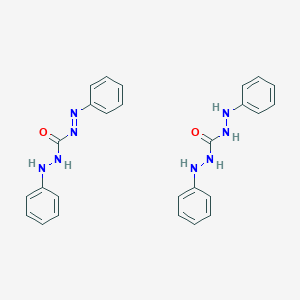
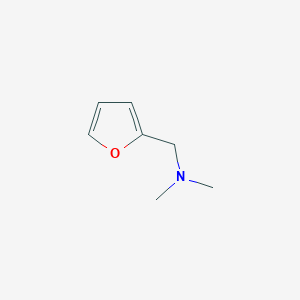
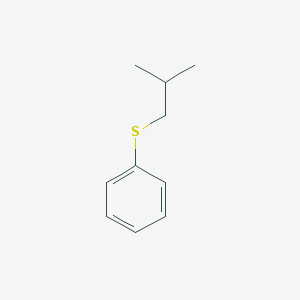
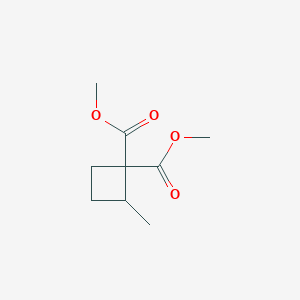

![Cytidine,[5-3H]](/img/structure/B77100.png)
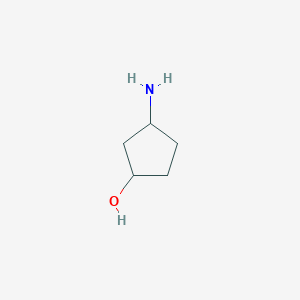
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
